molecular formula C15H14O B1352090 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone CAS No. 76650-29-8

1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B1352090
CAS No.: 76650-29-8
M. Wt: 210.27 g/mol
InChI Key: CMQLVQGSXLXPRH-UHFFFAOYSA-N
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Description

1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone is an organic compound that belongs to the class of aromatic ketones It consists of a biphenyl structure with a methyl group at the 3’ position and an ethanone group at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3’-methylbiphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are used to introduce nitro groups.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products:

    Nitration: Formation of nitro derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

Scientific Research Applications

1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate then undergoes further transformations to yield the final product. The pathways involved in these reactions are influenced by the electronic and steric properties of the substituents on the biphenyl ring.

Comparison with Similar Compounds

1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone can be compared with other similar compounds such as:

  • 1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanone
  • 1-(3’-Ethyl[1,1’-biphenyl]-4-yl)ethanone
  • 1-(3’-Methyl[1,1’-biphenyl]-3-yl)ethanone

These compounds share similar structural features but differ in the position and type of substituents on the biphenyl ring

Properties

IUPAC Name

1-[4-(3-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-4-3-5-15(10-11)14-8-6-13(7-9-14)12(2)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQLVQGSXLXPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408465
Record name 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76650-29-8
Record name 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven dried resealable Schlenk tube was purged with argon and charged with palladium acetate (4.4 mg, 0.02 mmol, 2 mol %), ligand 2 [Example 1] (11.9 mg, 0.03 mmol, 3 mol %), 3-methylphenylboronic acid (204 mg, 1.5 mmol), and cesium fluoride (456 mg, 3.0 mmol). The tube was purged with argon, and dioxane (3 mL), and 4-chloroacetophenone (0.13 mL, 1.0 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (20 mL) and poured into a separatory funnel. The mixture was washed with 1M NaOH (20 mL), and the layers were separated. The aqueous layer was extracted with ether (20 mL), and the combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude material was then purified by flash chromatography on silica gel to give 195 mg (93%) of a white solid.
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
4.4 mg
Type
catalyst
Reaction Step One
Quantity
11.9 mg
Type
catalyst
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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